

Spectroscopic Profile of 4-Bromoquinolin-8-amine: A Predictive and Interpretive Guide

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Compound of Interest

Compound Name: *4-Bromoquinolin-8-amine*

Cat. No.: B1375792

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Preamble: Navigating the Spectroscopic Landscape of a Niche Synthetic Intermediate

In the realm of drug discovery and materials science, quinoline derivatives are foundational scaffolds, prized for their versatile chemical reactivity and significant biological activities.^[1] **4-Bromoquinolin-8-amine** (CAS 1416438-31-7) emerges as a strategic intermediate, offering two distinct reactive sites—the bromine atom, amenable to cross-coupling reactions, and the amino group, a nucleophilic handle for further derivatization.^{[2][3]} A thorough understanding of its structural and electronic properties is paramount for its effective utilization.

While this compound is commercially available, its detailed experimental spectroscopic data is not widely disseminated in public-domain literature.^[2] This guide, therefore, adopts a predictive and interpretive approach, grounded in the fundamental principles of spectroscopy and validated by empirical data from closely related structural analogs. We will construct a reliable, predicted spectroscopic profile for **4-Bromoquinolin-8-amine**, providing researchers with a robust framework for its identification, characterization, and quality control. This document is structured not as a rigid report, but as a logical workflow, mirroring the process a senior scientist would undertake to confidently assign a structure to a novel or sparsely documented molecule.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized atom numbering system for the **4-Bromoquinolin-8-amine** scaffold is essential. The following diagram illustrates this convention, which will be used throughout this guide.

Caption: Numbering convention for **4-Bromoquinolin-8-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can piece together the molecular framework.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a broad signal for the amine protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2	8.8 - 8.9	Doublet (d)	$J \approx 4.5$ Hz
H3	7.5 - 7.6	Doublet (d)	$J \approx 4.5$ Hz
H5	7.7 - 7.8	Doublet (d)	$J \approx 8.0$ Hz
H6	7.3 - 7.4	Triplet (t)	$J \approx 8.0$ Hz
H7	7.0 - 7.1	Doublet (d)	$J \approx 8.0$ Hz
8-NH ₂	4.5 - 5.5	Broad Singlet (br s)	-

Justification of Predictions:

- H2 and H3: These protons are on the pyridine ring. H2 is adjacent to the electronegative nitrogen, causing a significant downfield shift.^[4] The characteristic coupling between them (^3JHH) should be around 4.5 Hz.
- H5, H6, H7: These protons form a three-spin system on the benzene ring. Their chemical shifts are influenced by the electron-donating amino group at C8 and the electron-

withdrawing bromine at C4. The amino group is expected to exert a shielding effect (upfield shift), particularly on the ortho (H7) and para (H5) protons, compared to a simple quinoline ring. Conversely, the bromine at C4 will deshield adjacent protons. The predicted shifts are interpolated from data for 5-bromoquinolin-8-amine (H7 at 7.08 ppm, H5 at 7.71 ppm) and 8-bromoquinoline.[4][5] H6, being meta to both substituents, will appear as a triplet due to coupling with both H5 and H7.

- 8-NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The exact position is highly dependent on solvent and concentration.[6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the quinoline ring.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C2	150 - 152
C3	122 - 124
C4	120 - 122
C4a	147 - 149
C5	128 - 130
C6	124 - 126
C7	110 - 112
C8	142 - 144
C8a	137 - 139

Justification of Predictions:

- C4 (C-Br) and C8 (C-NH₂): These are quaternary carbons directly attached to substituents. The carbon bearing the bromine (C4) is expected to be shifted upfield due to the "heavy

atom effect," while the carbon bearing the amino group (C8) will be shifted downfield. This is a standard substituent effect.[4]

- Pyridine Ring (C2, C3, C4a): C2 and C4a, being adjacent to the nitrogen, will be significantly downfield. C3 will be more upfield. These predictions are consistent with data from numerous quinoline analogs.[4][5]
- Benzene Ring (C5, C6, C7, C8a): The shifts are influenced by the $-\text{NH}_2$ and $-\text{Br}$ groups. The electron-donating $-\text{NH}_2$ group at C8 will shield the ortho (C7) and para (C5) positions. The C8a carbon, part of the ring fusion, will also be affected. The values are estimated by comparing the spectra of 5-bromoquinolin-8-amine and 8-bromoquinoline.[4][5]

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Bromoquinolin-8-amine** and dissolve it in ~ 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
 - Scientist's Rationale: CDCl_3 is a standard solvent for many organic molecules, offering good solubility and a clean spectral window. TMS provides a universal reference point (0.00 ppm) for accurate chemical shift calibration.
- Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe. Tune and match the probe for both ^1H and ^{13}C frequencies. Shim the magnetic field to achieve optimal homogeneity, aiming for a line shape of <0.5 Hz at half-height for the TMS signal.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse (zg30).
 - Spectral Width: 16 ppm (-2 to 14 ppm).
 - Acquisition Time: ~ 3 seconds.

- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 16.
- Scientist's Rationale: A 30° pulse angle and a 2-second relaxation delay provide a good compromise between signal intensity and acquisition time for a quantitative spectrum. 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).
 - Spectral Width: 240 ppm (-10 to 230 ppm).
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024.
 - Scientist's Rationale: Proton decoupling simplifies the spectrum to singlets for each carbon, and the Nuclear Overhauser Effect (NOE) enhances signal intensity. A larger number of scans is required due to the low natural abundance of the ^{13}C isotope (~1.1%).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted Characteristic IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
N-H Stretch (asymmetric & symmetric)	3450 - 3300 (two bands)	Medium
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
C=C, C=N Aromatic Stretch	1620 - 1450	Strong-Medium
N-H Bend (Scissoring)	1650 - 1580	Strong
Aromatic C-N Stretch	1335 - 1250	Strong
C-Br Stretch	650 - 550	Medium

Justification of Predictions:

- N-H Vibrations: As a primary aromatic amine, **4-Bromoquinolin-8-amine** is expected to show two distinct N-H stretching bands (asymmetric and symmetric) and a strong N-H bending vibration.^[7] These are highly characteristic and reliable diagnostic peaks. The values are consistent with spectra of aromatic amines like 4-bromoaniline.^[8]
- Aromatic System: Multiple sharp bands between 1620-1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the fused quinoline ring system. The aromatic C-H stretch will appear just above 3000 cm⁻¹.^[9]
- C-N and C-Br Stretches: The strong C-N stretch for an aromatic amine is expected in the 1335-1250 cm⁻¹ region.^[7] The C-Br stretch appears at a much lower frequency, in the fingerprint region.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

Objective: To obtain a high-quality solid-state IR spectrum.

Methodology:

- Sample Preparation: Place ~1-2 mg of **4-Bromoquinolin-8-amine** and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

- Scientist's Rationale: KBr is transparent to IR radiation in the mid-IR region and is a common matrix for solid samples. It must be perfectly dry to avoid a broad O-H signal from water.
- Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained.
- Pressing the Pellet: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum from 4000 to 400 cm^{-1} , co-adding at least 16 scans at a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment should be run first.

Mass Spectrometry (MS)

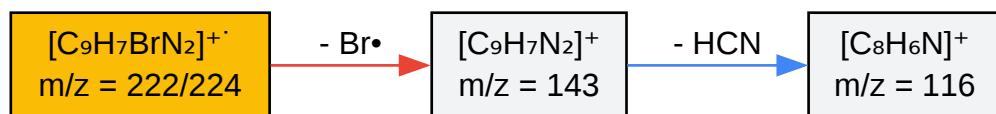
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectrum Data (Electron Ionization)

- Molecular Ion (M^+): The molecular formula is $\text{C}_9\text{H}_7\text{BrN}_2$. The exact mass is $\sim 221.98 \text{ g/mol}$. The nominal mass is 222 u (using ^{79}Br) and 224 u (using ^{81}Br).
- Isotopic Pattern: Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit a characteristic molecular ion cluster with two peaks of nearly equal intensity at m/z 222 and 224. This is a definitive indicator of the presence of a single bromine atom.
- Nitrogen Rule: The molecule contains two nitrogen atoms, an even number. Therefore, the nominal molecular weight is an even number (222/224), which is consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation. A plausible pathway is the loss of a bromine radical, followed by the loss of HCN from the pyridine ring.



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Caption: Plausible EI fragmentation pathway for **4-Bromoquinolin-8-amine**.

Justification of Predictions:

- $[M-Br]^+$ (m/z 143): The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical to form a stable aromatic cation. This is often a prominent peak in the spectra of bromo-aromatic compounds.
- $[M-Br-HCN]^+$ (m/z 116): The subsequent loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic rings.[\[10\]](#)

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.
- Ionization: Use a standard Electron Ionization (EI) source.
 - Electron Energy: 70 eV.
 - Scientist's Rationale: 70 eV is the standard energy for EI-MS. It is high enough to cause reproducible fragmentation and allows for comparison with standard mass spectral libraries.

- Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion cluster (M^+ and $M+2^+$) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile of **4-Bromoquinolin-8-amine**. By grounding these predictions in the established principles of NMR, IR, and MS, and by drawing direct comparisons with the empirical data of close structural analogs, we have constructed a scientifically rigorous dataset. The detailed protocols provided herein represent best practices for the characterization of such synthetic intermediates. This work serves as an authoritative reference for researchers, enabling them to confidently identify, handle, and utilize **4-Bromoquinolin-8-amine** in their synthetic endeavors, thereby accelerating the pace of innovation in drug discovery and materials science.

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